molecular formula C19H16FN3O2S B2826598 5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034464-80-5

5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2826598
CAS No.: 2034464-80-5
M. Wt: 369.41
InChI Key: ZYARTLIPJSLFHB-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, are crucial for its handling and applications. Unfortunately, the specific physical and chemical properties of this compound are not available in the literature .

Scientific Research Applications

Neuropharmacokinetics and Brain Penetration

Research on similar compounds, like (R)-7-fluoro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide and its analog, has been conducted to understand their neuropharmacokinetics, specifically their ability to penetrate the brain and their interactions with brain receptors. These studies are crucial for developing therapeutic agents targeting the central nervous system, indicating potential applications of structurally related compounds in neurology and psychiatry (Cuyue Tang et al., 2014).

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities, suggesting that structurally related compounds could serve as potential candidates for developing new antimicrobial agents (N. Desai et al., 2013).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, research on benzamides and their derivatives, including those with pyridine and thiophene groups, has contributed to the development of novel polymeric materials with enhanced properties. These materials find applications in electronics, organic solar cells, and electrochromic devices, indicating potential research applications for structurally related compounds in creating new materials with desired electronic and optical properties (V. Tamilavan et al., 2019).

Organic Synthesis and Medicinal Chemistry

Research on related compounds has also focused on organic synthesis and the development of novel therapeutic agents. For example, the discovery of selective inhibitors for the Met kinase superfamily highlights the role of structurally related compounds in medicinal chemistry, offering insights into the design and synthesis of potential drugs targeting various diseases (G. M. Schroeder et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound are crucial for its handling and use. Unfortunately, specific safety and hazard information for this compound is not available in the literature .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

This interaction can result in the inhibition or activation of the target, which can lead to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, indole derivatives have been shown to inhibit the influenza A virus , suggesting that this compound may also have antiviral properties.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain proteins or other molecules within the cell. On the other hand, if the compound acts as an activator, it could lead to an increase in the production of certain molecules .

Properties

IUPAC Name

5-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-3-4-16-13(7-14)8-17(26-16)19(25)22-10-12-6-15(11-21-9-12)23-5-1-2-18(23)24/h3-4,6-9,11H,1-2,5,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYARTLIPJSLFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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